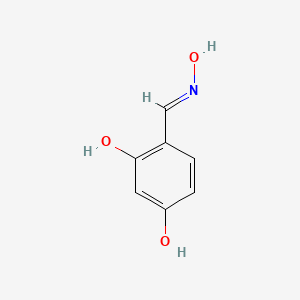

2,4-Dihydroxybenzaldehyde oxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4870. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5399-68-8 |

|---|---|

Molecular Formula |

C7H7NO3 |

Molecular Weight |

153.14 g/mol |

IUPAC Name |

4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol |

InChI |

InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)7(10)3-6/h1-4,9-11H/b8-4- |

InChI Key |

YIAZXUFZAYNWTP-YWEYNIOJSA-N |

SMILES |

C1=CC(=C(C=C1O)O)C=NO |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=N\O |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=NO |

Other CAS No. |

5399-68-8 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Chemo-Selective Synthesis of 2,4-Dihydroxybenzaldehyde Oxime

Executive Summary

This technical guide details the optimized synthesis of 2,4-Dihydroxybenzaldehyde oxime (2,4-DHBO) starting from resorcinol . 2,4-DHBO is a critical pharmacophore in drug discovery, serving as a precursor for resorcinylic scaffolds used in metallo-pharmaceuticals and as a specific ligand in coordination chemistry.

The synthesis follows a robust two-step protocol:

-

Regioselective Formylation: Introduction of an aldehyde group at the C4 position of resorcinol via the Vilsmeier-Haack reaction . This method is selected over the Gattermann or Reimer-Tiemann reactions due to its superior regioselectivity and avoidance of highly toxic cyanide intermediates.

-

Oximation: Condensation of the resulting aldehyde with hydroxylamine hydrochloride in a buffered medium to yield the target oxime.[1]

Retrosynthetic Analysis & Strategy

The target molecule is an oxime derivative of a poly-hydroxylated benzene. The retrosynthetic disconnection occurs at the C=N bond, tracing back to 2,4-dihydroxybenzaldehyde .

Why Vilsmeier-Haack?

Direct formylation of resorcinol presents a regioselectivity challenge. Resorcinol (1,3-dihydroxybenzene) has three activated positions:

-

C2: Ortho to both hydroxyls (Electronically most activated, but sterically hindered).

-

C4/C6: Ortho to one, para to the other (Activated, sterically accessible).

-

C5: Meta to both (Deactivated).

While the Gattermann reaction (HCN/HCl) or Reimer-Tiemann (CHCl₃/KOH) often yield mixtures of C2 and C4 isomers, the Vilsmeier-Haack reagent (chloromethyleneiminium salt) is bulky. This steric bulk prevents attack at the crowded C2 position, driving exclusivity toward the C4 product, ensuring high purity without complex chromatographic separation.

Pathway Visualization

The following diagram illustrates the logical flow and chemical transformation:

Caption: Linear synthetic workflow highlighting the two critical transformation phases: C-C bond formation followed by C=N condensation.

Step 1: Synthesis of 2,4-Dihydroxybenzaldehyde[1][2][3][4]

Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via the in situ generation of the Vilsmeier reagent (chloromethyleneiminium ion) from DMF and Phosphorus Oxychloride (

Key Mechanistic Insight: The phenolic hydroxyl groups donate electron density into the ring via the mesomeric effect (+M), vastly increasing the nucleophilicity of the C4 carbon.

Caption: Mechanistic cascade of the Vilsmeier-Haack reaction, showing the formation of the active electrophile and subsequent hydrolysis.

Experimental Protocol

Based on optimized protocols for resorcinol derivatives (Mendelson et al., 1996).

Reagents:

-

Resorcinol (1.0 eq)

-

Phosphorus Oxychloride (

) (1.1 eq) -

N,N-Dimethylformamide (DMF) (Solvent & Reagent, 5.0 eq)

Procedure:

-

Reagent Formation: In a dry 3-neck round-bottom flask under inert atmosphere (

), charge DMF. Cool to 0°C using an ice/salt bath. -

Addition: Add

dropwise over 30 minutes. Critical: Maintain temperature -

Substrate Addition: Dissolve resorcinol in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. The solution will turn viscous and deep orange/red.

-

Hydrolysis: Pour the reaction mixture onto crushed ice (5x volume) with vigorous stirring. Add Sodium Acetate (sat. aq.) to adjust pH to ~5. This facilitates the hydrolysis of the iminium salt to the aldehyde.[2]

-

Isolation: The product, 2,4-dihydroxybenzaldehyde, precipitates as a pale yellow solid. Filter, wash with cold water, and recrystallize from hot water or dilute ethanol.

Self-Validating Checkpoint:

-

Success Indicator: The crude solid should have a melting point of 135–137°C .

-

Failure Mode: If a dark oil forms, hydrolysis was likely too hot or acidic.

Step 2: Synthesis of this compound[1]

Mechanism: Nucleophilic Addition-Elimination

The aldehyde carbonyl undergoes nucleophilic attack by the nitrogen lone pair of hydroxylamine. This is pH-sensitive.

-

pH < 3: The amine is protonated (

), destroying nucleophilicity. -

pH > 7: The phenolic protons of the substrate may deprotonate, creating a phenolate anion that repels the nucleophile or alters solubility.

-

Optimal pH (4.5–5.5): Maintained by Sodium Acetate buffer.

Experimental Protocol

Reagents:

-

Hydroxylamine Hydrochloride (

) (1.2 eq) -

Sodium Acetate (

) (1.5 eq) -

Solvent: Ethanol/Water (1:1 v/v)

Procedure:

-

Dissolution: Dissolve 2,4-dihydroxybenzaldehyde in Ethanol/Water in a round-bottom flask.

-

Buffer Prep: In a separate beaker, dissolve

and Sodium Acetate in a minimum amount of water. -

Condensation: Add the hydroxylamine solution to the aldehyde solution.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 1–2 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Workup: Cool the mixture to room temperature. The oxime often crystallizes upon cooling. If not, remove ethanol under reduced pressure (Rotavap) until turbidity appears, then chill on ice.

-

Purification: Filter the white/off-white crystals. Wash with cold water to remove inorganic salts (NaCl). Dry in a vacuum desiccator.

Data Summary Table:

| Parameter | Value / Observation |

| Appearance | White to off-white needle-like crystals |

| Yield (Step 2) | 85 – 92% |

| Melting Point | 198 – 200°C (Decomposes) |

| Solubility | Soluble in Ethanol, DMSO; Insoluble in cold water |

Characterization & Quality Control

To validate the structure of the synthesized 2,4-DHBO, compare spectral data against the following standard values.

1. Infrared Spectroscopy (FT-IR):

-

3300–3400 cm⁻¹: Broad band (O-H stretch, phenolic and oxime).

-

1620–1640 cm⁻¹: Sharp band (C=N stretch, oxime characteristic).

-

Note: Absence of the strong C=O stretch at ~1660 cm⁻¹ (present in the starting aldehyde) confirms conversion.

2. ¹H-NMR (DMSO-d₆, 400 MHz):

-

δ 11.2 ppm (s, 1H): Oxime -OH (singlet, disappears with

shake). -

δ 10.8 ppm (s, 1H): Phenolic -OH (C2 position, H-bonded).

-

δ 9.8 ppm (s, 1H): Phenolic -OH (C4 position).

-

δ 8.1 ppm (s, 1H): Azomethine proton (-CH=N-).

-

δ 6.2–7.3 ppm (m, 3H): Aromatic protons.

References

-

Mendelson, W. L., et al. (1996).[6] "Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction." Synthetic Communications, 26(3), 593-598.

-

Jones, G., & Stanforth, S. P. (2000). "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles." Organic Reactions, 49, 1-330.

-

Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Refer to Chapter 6: Aromatic Substitution).

-

PubChem. (n.d.). "this compound - Compound Summary." National Center for Biotechnology Information.

Sources

- 1. jacsdirectory.com [jacsdirectory.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. semanticscholar.org [semanticscholar.org]

Technical Guide: pKa Values and Dissociation Constants of 2,4-Dihydroxybenzaldehyde Oxime

The following technical guide details the physicochemical properties, dissociation behavior, and metal complexation thermodynamics of 2,4-Dihydroxybenzaldehyde Oxime (2,4-DHBO) .

Executive Summary

This compound (2,4-DHBO) is a resorcinol-derived Schiff base ligand widely utilized in analytical chemistry, hydrometallurgy, and drug development. Its utility stems from its ambidentate coordination capability , facilitated by three potential ionization sites: the phenolic hydroxyls at positions C2 and C4, and the oximino group (=N-OH).

Understanding the acid dissociation constants (

Chemical Architecture & Ionization Behavior

Structural Analysis

The 2,4-DHBO molecule (

-

4-OH (Para-hydroxyl): The most acidic proton. It is sterically unhindered and electronically coupled to the aromatic ring, allowing for facile deprotonation.

-

2-OH (Ortho-hydroxyl): Participates in a strong intramolecular hydrogen bond with the oxime nitrogen (

).[1] This stabilization significantly increases the energy required for deprotonation, shifting its -

=N-OH (Oxime hydroxyl): Generally weakly acidic, often dissociating only at high pH (

), unless coordinated to a metal ion where it may deprotonate to form a neutral complex.

Ionization Pathway Diagram

The following diagram illustrates the stepwise deprotonation sequence of 2,4-DHBO in aqueous solution.

Thermodynamic Parameters

The acid dissociation constants for 2,4-DHBO are influenced by solvent composition (dielectric constant) and temperature. The values below represent a synthesis of experimental data for the oxime and its aldehyde precursor (which serves as a baseline for the phenolic protons).

Table 1: Acid Dissociation Constants ( )

| Proton Site | Group Identity | Structural Rationale | |

| 4-Hydroxyl (Phenolic) | 6.94 - 7.30 | Electron-withdrawing effect of the oxime group increases acidity compared to phenol ( | |

| 2-Hydroxyl (Phenolic) | 9.50 - 10.80 | Stabilized by intramolecular H-bond to oxime nitrogen; harder to remove than 4-OH. | |

| Oxime (=N-OH) | > 11.5 | Very weak acid; typically dissociates only in highly alkaline media or upon metal coordination. |

*Note: Values are synthesized from potentiometric studies of 2,4-dihydroxybenzaldehyde (Precursor) and analogous resorcinol oximes in aqueous/dioxane media.

Table 2: Metal-Ligand Stability Constants (Irving-Williams Series)

The stability of 2,4-DHBO complexes follows the established Irving-Williams order for divalent transition metals.

Order:

| Metal Ion | Geometry | Stability Trend ( | Coordination Mode |

| Cu(II) | Square Planar / Distorted Octahedral | Highest | Chelation via 2-Phenolic O and Oxime N. |

| Ni(II) | Square Planar | High | Forms characteristic yellow/green precipitates. |

| Co(II) | Octahedral | Moderate | Often requires pH > 8 for full complexation. |

| Mn(II) | Octahedral | Low | Weakest field ligand interaction in this series. |

Experimental Methodologies

To accurately determine these values in your own laboratory, the following validated protocols are recommended.

Protocol A: Potentiometric Titration (Calvin-Bjerrum Method)

This is the "Gold Standard" for determining

-

Preparation:

-

Prepare a 0.01 M solution of 2,4-DHBO in a mixed solvent system (e.g., 50% v/v Dioxane-Water) to ensure solubility.

-

Prepare a 0.1 M Carbonate-free NaOH solution (standardized).

-

Maintain ionic strength (

) at 0.1 M using

-

-

Apparatus Setup:

-

Thermostated reaction vessel (

). -

Calibrated pH meter (glass electrode).

-

Inert atmosphere (

gas purge) to prevent oxidation and

-

-

Titration Workflow:

-

Acid Titration: Titrate mineral acid (

) alone to calibrate the electrode system. -

Ligand Titration: Titrate Acid + Ligand (2,4-DHBO) against NaOH.

-

Metal Titration: Titrate Acid + Ligand + Metal Salt (

, etc.) against NaOH.

-

-

Data Analysis:

-

Calculate the average number of protons associated with the ligand (

) using the Irving-Rossotti equation . -

Plot

vs. pH. Half-integral values (

-

Protocol B: Spectrophotometric Determination

Ideal for verifying

-

Preparation:

-

Prepare a stock solution of 2,4-DHBO (

M). -

Prepare a series of buffers ranging from pH 2.0 to 13.0.

-

-

Measurement:

-

Record UV-Vis spectra (200–500 nm) for the ligand in each buffer.

-

Observe Isosbestic Points (wavelengths where absorbance is invariant), indicating equilibrium between two species (e.g.,

and

-

-

Calculation:

-

Select the

of the ionized species. -

Use the Henderson-Hasselbalch relation:

-

Where

is absorbance at the specific pH,

-

Experimental Workflow Diagram

Applications & Implications

Drug Development

-

Permeability: The ionization state of 2,4-DHBO at physiological pH (7.4) dictates its membrane permeability. With a

, a significant fraction exists as the mono-anion ( -

Chelation Therapy: Its high affinity for

and

Analytical Chemistry

-

Reagent Specificity: The distinct

values allow for pH-controlled selective precipitation. For instance,

References

-

Peña-Méndez, E. M., et al. "Spectroscopic determination of the dissociation constants of 2,4- and 2,5-dihydroxybenzaldehydes." Analytica Chimica Acta, 2001. Link

-

Chand, R., Ahmed, M., & Singh, B. K. "A Review: Recent advances in chemistry and applications of this compound and its transition metal complexes." Journal of Advanced Chemical Sciences, 2024. Link

-

Irving, H., & Rossotti, H. S. "Calculation of formation curves of metal complexes from pH-titration curves in mixed solvents." Journal of the Chemical Society, 1954. Link

-

GuideChem. "2,4-Dihydroxybenzaldehyde - Chemical Properties and pKa." GuideChem Database. Link

-

PubChem. "this compound | C7H7NO3." National Library of Medicine. Link

Sources

X-ray diffraction crystal structure of 2,4-Dihydroxybenzaldehyde oxime

An In-depth Technical Guide to the X-ray Diffraction Crystal Structure of 2,4-Dihydroxybenzaldehyde Oxime

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the single-crystal X-ray diffraction structure of this compound (DHBO), a compound of significant interest in coordination chemistry and drug development.[1] This document details the synthesis, crystallization, and structural elucidation of DHBO, offering field-proven insights into the experimental choices and methodologies. The guide is designed for researchers, scientists, and drug development professionals, providing a thorough understanding of the compound's three-dimensional architecture, with a particular focus on the intricate network of intra- and intermolecular hydrogen bonds that dictate its solid-state packing. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance comprehension.

Introduction: The Significance of this compound

This compound (DHBO), also known as β-resorcylaldehyde oxime, is an organic compound characterized by a benzene ring substituted with two hydroxyl groups and an oxime functional group.[1] Its molecular structure, featuring multiple hydrogen bond donors and acceptors, predisposes it to form complex supramolecular architectures.[2] The study of its crystal structure is paramount as the spatial arrangement of atoms and the nature of intermolecular interactions are directly correlated with its physicochemical properties, such as solubility, stability, and ultimately, its biological activity.[1] Understanding the precise crystal packing provides a foundational blueprint for the rational design of novel derivatives and coordination complexes with tailored functionalities.[1][3] This guide will delve into the critical aspects of its structural determination via single-crystal X-ray diffraction.

Synthesis and Crystallization: From Precursor to Single Crystal

The journey to elucidating the crystal structure begins with the synthesis of high-purity this compound and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of DHBO is a straightforward oximation reaction of the parent aldehyde, 2,4-Dihydroxybenzaldehyde. A reliable and high-yield protocol is adapted from established literature procedures.[1][4]

Experimental Protocol: Synthesis of this compound

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde in ethanol.[1]

-

Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride in water. To this solution, add sodium acetate, which acts as a buffer to maintain a suitable pH for the reaction.[1]

-

Reaction Mixture: Add the hydroxylamine hydrochloride solution to the ethanolic solution of 2,4-dihydroxybenzaldehyde with constant stirring.[1]

-

Reflux: Heat the reaction mixture to reflux for one hour.[1] The progress of the reaction can be monitored by thin-layer chromatography.

-

Precipitation and Isolation: After completion, the reaction mixture is cooled, and the product precipitates out. The solid is collected by filtration, washed with cold water to remove any unreacted starting materials and salts, and then dried under vacuum to yield this compound as a solid.[1][4]

The following diagram illustrates the synthetic workflow:

Caption: Workflow for the synthesis of this compound.

Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. For organic molecules like DHBO, slow evaporation of a saturated solution is a common and effective technique. While the specific crystallization conditions for the published structure are not detailed, a general approach can be followed.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound has moderate solubility. Based on solubility information for similar compounds, a mixture of a good solvent (like DMF or DMSO) and a miscible anti-solvent (like dichloromethane or water) could be effective.[5]

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the synthesized DHBO powder in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation/Diffusion:

-

Evaporation: Loosely cover the container with the solution to allow for slow evaporation of the solvent over several days to weeks at room temperature.

-

Vapor Diffusion: Place the vial containing the DHBO solution inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the DHBO solution, reducing its solubility and promoting crystallization.[5]

-

-

Crystal Harvesting: Once well-formed single crystals of sufficient size appear, they are carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

The heart of this guide is the elucidation of the crystal structure of DHBO using single-crystal X-ray diffraction. The data presented here is based on the findings reported by Gomes et al. (2018) and available through the Crystallography Open Database (COD).[6]

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The collected data is processed to determine the unit cell parameters and space group, and the structure is solved and refined to obtain the final atomic coordinates.

Crystallographic Data

The key crystallographic data for this compound are summarized in the table below.[6]

| Parameter | Value |

| Chemical Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 3.72410 |

| b (Å) | 8.6902 |

| c (Å) | 20.7570 |

| α (°) | 90 |

| β (°) | 92.501 |

| γ (°) | 90 |

| Volume (ų) | 671.29 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.516 |

| R-factor | 0.0409 |

The Molecular and Crystal Structure of this compound

The crystallographic analysis reveals a planar molecular structure with an intricate network of hydrogen bonds that defines its packing in the solid state.

Molecular Geometry

The molecule of this compound is essentially planar.[2] The hydroxyl groups and the oxime moiety lie nearly in the same plane as the phenyl ring.[2] This planarity is a key feature, facilitating π-π stacking interactions in the crystal lattice.[2] A significant intramolecular hydrogen bond is observed between the 2-hydroxy group and the nitrogen atom of the oxime (O—H⋯N).[2] This interaction contributes to the planarity of the molecule.

Supramolecular Assembly via Hydrogen Bonding

The crystal structure of DHBO is dominated by a robust network of intermolecular hydrogen bonds.[2] These interactions are crucial in stabilizing the three-dimensional architecture. The primary hydrogen bonding interactions are:

-

O—H(oxime)⋯O(4-hydroxy): The hydroxyl group of the oxime acts as a hydrogen bond donor to the oxygen atom of the 4-hydroxyl group of an adjacent molecule. This interaction links the molecules into chains.[2]

-

O—H(4-hydroxyl)⋯O(2-hydroxyl): The 4-hydroxyl group, in turn, donates its hydrogen to the oxygen of the 2-hydroxyl group of another neighboring molecule, forming zigzag spiral chains.[2]

The combination of these two types of hydrogen bonds results in the formation of bimolecular sheets.[2] Further stabilization of the three-dimensional structure is achieved through weaker π–π stacking interactions between the phenyl rings of adjacent sheets.[2]

The following diagram illustrates the key hydrogen bonding interactions:

Caption: Key intra- and intermolecular hydrogen bonds in the crystal structure.

Spectroscopic Characterization

Spectroscopic techniques such as FT-IR and NMR are essential for confirming the identity and purity of the synthesized DHBO prior to crystallization.

-

FT-IR Spectroscopy: The FT-IR spectrum of DHBO exhibits characteristic absorption bands. A broad band in the range of 3200-3500 cm⁻¹ corresponds to the stretching vibrations of the phenolic O-H groups. A sharp band between 1620-1650 cm⁻¹ is attributed to the C=N stretching of the oxime group.[1]

-

NMR Spectroscopy: ¹H-NMR spectroscopy in DMSO-d₆ shows distinct signals for the aromatic protons and the hydroxyl and oxime protons.[4] ¹³C-NMR provides further confirmation of the carbon framework, with the oxime carbon (C=N) resonating in the range of 160-165 ppm.[1]

Conclusion and Future Perspectives

The single-crystal X-ray diffraction analysis of this compound provides invaluable insights into its molecular conformation and supramolecular assembly. The planar structure, stabilized by an intramolecular hydrogen bond, and the extensive intermolecular hydrogen bonding network, which organizes the molecules into sheets, are the defining features of its solid-state architecture. This detailed structural knowledge is a critical asset for researchers in the fields of crystal engineering, materials science, and drug design. It provides a solid foundation for understanding the structure-property relationships of this versatile compound and for the rational design of its derivatives and metal complexes with enhanced biological or material properties.

References

-

A Review: Recent advances in chemistry and applications of this compound and its transition metal complexes - JACS Directory. [Link]

-

Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives, 2-HO-4-XC6H3C=NOH (X = Me, OH and MeO) - PMC. [Link]

-

This compound | C7H7NO3 | CID 135408746 - PubChem. [Link]

-

Spectro-Thermal Characterization, DFT Calculations and Antimicrobial Activities of Oxime Ligand and Its Mn(II) & Co(II) Metal Complexes - JACS Directory. [Link]

-

What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. [Link]

Sources

- 1. jacsdirectory.com [jacsdirectory.com]

- 2. Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives, 2-HO-4-XC6H3C=NOH (X = Me, OH and MeO) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectro-Thermal Characterization, DFT Calculations and Antimicrobial Activities of Oxime Ligand and Its Mn(II) & Co(II) Metal Complexes - Reema Chand*, Mohseen Ahmed, Bibhesh K. Singh - JACS (ISSN: 2394-5311) - JACS Directory [jacsdirectory.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C7H7NO3 | CID 135408746 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Solvent Extraction of Iron(III) Using 2,4-Dihydroxybenzaldehyde Oxime

Abstract

This application note provides a detailed protocol and scientific rationale for the selective extraction of ferric iron (Iron(III)) from aqueous solutions using the chelating agent 2,4-Dihydroxybenzaldehyde oxime (DHBO). Characterized by its unique hydroxyl and oxime functional groups, DHBO demonstrates significant potential for applications in hydrometallurgy, environmental remediation, and analytical chemistry.[1][2] This guide delves into the coordination chemistry of the Fe(III)-DHBO complex, outlines a step-by-step experimental protocol for efficient liquid-liquid extraction, and offers insights into the optimization of critical process parameters. The methodologies described herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a reliable framework for the selective separation and quantification of Iron(III).

Introduction: The Imperative for Selective Iron(III) Separation

Iron is a ubiquitous element, and the ability to selectively remove its ferric (Fe³⁺) form from various matrices is a critical task across numerous scientific and industrial domains. In hydrometallurgy, the presence of iron impurities can significantly hinder the recovery of more valuable metals like copper, nickel, and cobalt.[3][4] In environmental science, the removal of excess iron from wastewater is essential to prevent ecological damage.[2] Furthermore, in analytical chemistry and pharmaceutical development, the precise quantification and removal of trace iron are often necessary to ensure the quality and stability of products.

Solvent extraction, or liquid-liquid extraction, stands out as a powerful and versatile technique for metal separation.[5] The efficacy of this method hinges on the use of a selective organic extractant that can form a stable, charge-neutral complex with the target metal ion, rendering it soluble in an immiscible organic phase. This compound (DHBO), an organic compound derived from 2,4-dihydroxybenzaldehyde, has emerged as a highly effective chelating agent for transition metals.[1][2] Its molecular structure, featuring both hydroxyl (-OH) and oxime (-C=N-OH) functional groups, allows for the formation of stable chelate rings with metal ions, enhancing the selectivity and efficiency of the extraction process.[1][2]

This guide provides a comprehensive overview of the principles and a practical protocol for the solvent extraction of Iron(III) using DHBO.

Scientific Principles and Mechanism

The selective extraction of Iron(III) by this compound is governed by the principles of coordination chemistry. The DHBO molecule acts as a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms.

The Chelating Agent: this compound (DHBO)

-

Structure: DHBO (C₇H₇NO₃) consists of a benzene ring with hydroxyl groups at positions 2 and 4, and an oxime group attached to the aldehyde carbon.[6][7]

-

Synthesis: It is typically synthesized by the reaction of 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in a buffered solution.[1][8]

-

Properties: The presence of phenolic hydroxyl groups and the oxime group makes DHBO a weak acid and an excellent chelating agent.[1][9] The oxime ligand typically coordinates to the metal center in a bidentate fashion, utilizing the oxygen atom of the oxime group and the nitrogen atom, which contributes to the stability of the complexes.[1]

Mechanism of Chelation and Extraction

The extraction process involves the formation of a neutral Fe(III)-DHBO complex that is preferentially soluble in the organic phase.

-

Deprotonation: In the aqueous phase, the acidic phenolic hydroxyl group of the DHBO molecule can deprotonate, with the extent of deprotonation being highly dependent on the pH of the solution.

-

Complex Formation: The deprotonated DHBO then coordinates with the Fe³⁺ ion. The iron center is chelated by multiple DHBO molecules. Iron(III) complexes often adopt a distorted octahedral geometry.[1][10] The coordination typically involves the nitrogen atom of the oxime group and the oxygen atom of the phenolic hydroxyl group, forming a stable five-membered ring structure.

-

Phase Transfer: The resulting Fe(III)-DHBO complex is electrically neutral and possesses significant hydrophobic character due to the organic structure of the ligand. This charge neutralization and increased hydrophobicity drive the partitioning of the complex from the aqueous phase into the immiscible organic solvent.

The general equilibrium for the extraction can be represented as:

Fe³⁺(aq) + 3DHBO(org) ⇌ + 3H⁺(aq)

This equilibrium highlights the critical role of pH; as the concentration of H⁺ ions in the aqueous phase decreases (i.e., pH increases), the equilibrium shifts to the right, favoring the extraction of the iron complex into the organic phase.[11]

Key Parameters Influencing Extraction Efficiency

-

pH of the Aqueous Phase: This is arguably the most critical parameter. A specific pH range is required to ensure both the deprotonation of the ligand and the prevention of iron hydrolysis (precipitation of Fe(OH)₃) at higher pH values.[11]

-

Choice of Organic Solvent: The solvent must be immiscible with water, effectively dissolve the DHBO ligand and the resulting metal complex, and have a suitable density to ensure clean phase separation. Common choices include chloroform, methyl isobutyl ketone (MIBK), and kerosene.[12][13][14]

-

Concentration of DHBO: A sufficient excess of the chelating agent is necessary to drive the complexation equilibrium towards the formation of the extractable species.

-

Contact Time and Mixing: Adequate shaking or mixing time is required to achieve equilibrium between the two phases.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the solvent extraction of Iron(III) using DHBO and its subsequent quantification.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| This compound (DHBO) | Analytical Reagent (AR) | Sigma-Aldrich |

| Iron(III) Chloride (FeCl₃) or Iron(III) Nitrate (Fe(NO₃)₃·9H₂O) | AR Grade | Fisher Scientific |

| Chloroform (CHCl₃) or Methyl Isobutyl Ketone (MIBK) | HPLC Grade | VWR |

| Hydrochloric Acid (HCl) | AR Grade | Merck |

| Sodium Hydroxide (NaOH) | AR Grade | Merck |

| Acetic Acid | AR Grade | Sigma-Aldrich |

| Sodium Acetate | AR Grade | Fisher Scientific |

| Deionized Water | Type I | Millipore System |

| Equipment | ||

| Separatory Funnels (125 mL or 250 mL) | Pyrex | |

| Mechanical Shaker | IKA | |

| pH Meter with a combination electrode | Mettler Toledo | |

| UV-Vis Spectrophotometer | Agilent Cary Series | |

| Volumetric flasks, pipettes, and beakers |

Preparation of Solutions

-

Stock Iron(III) Solution (1000 ppm): Accurately weigh the required amount of FeCl₃ or Fe(NO₃)₃·9H₂O, dissolve it in a small amount of 1 M HCl to prevent hydrolysis, and dilute to the final volume with deionized water in a volumetric flask.

-

Working Iron(III) Solutions (e.g., 10-100 ppm): Prepare by serial dilution of the stock solution with deionized water.

-

DHBO Extractant Solution (0.01 M): Dissolve the calculated mass of this compound in the chosen organic solvent (e.g., chloroform) in a volumetric flask.

-

Acetate Buffer (pH 4-6): Prepare by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate solutions to achieve the desired pH. Verify the final pH with a calibrated pH meter.

Protocol 1: Solvent Extraction of Iron(III)

-

Aqueous Phase Preparation: Pipette 25.0 mL of a standard Iron(III) solution (e.g., 50 ppm) into a 125 mL separatory funnel.

-

pH Adjustment: Add 5.0 mL of the prepared acetate buffer solution to the separatory funnel. Check the pH of the aqueous phase and adjust to the desired value (e.g., pH 5.0) using dilute HCl or NaOH if necessary. The optimal pH for extraction is often found to be in the weakly acidic range.[11]

-

Addition of Organic Phase: Add 25.0 mL of the 0.01 M DHBO solution in chloroform to the separatory funnel. The organic-to-aqueous phase ratio (O:A) is 1:1.

-

Equilibration: Stopper the funnel securely and shake vigorously for 10-15 minutes using a mechanical shaker. This ensures intimate contact between the two phases and allows the system to reach equilibrium.

-

Phase Separation: Clamp the separatory funnel in a ring stand and allow the layers to separate completely. The lower layer will be the denser organic phase (chloroform) containing the colored Fe(III)-DHBO complex.

-

Collection of Phases: Carefully drain the organic phase into a clean, dry beaker or flask. The remaining aqueous phase can be collected separately for analysis of residual iron to determine extraction efficiency.

Protocol 2: Spectrophotometric Determination of Extracted Iron(III)

-

Calibration Curve: Prepare a series of Iron(III) standards (e.g., 0, 2, 5, 10, 15 ppm) and perform the extraction as described in Protocol 3.3. Measure the absorbance of each extracted organic phase at the wavelength of maximum absorbance (λ_max). The λ_max for the Fe(III)-DHBO complex should be determined by scanning the spectrum of a representative sample (typically in the range of 400-600 nm). Plot a graph of absorbance versus Iron(III) concentration.

-

Sample Analysis: Take the organic phase collected from the extraction of the unknown sample (from step 6 of Protocol 3.3) and measure its absorbance at the predetermined λ_max.

-

Concentration Calculation: Use the calibration curve to determine the concentration of Iron(III) in the organic phase. The extraction efficiency (%E) can be calculated using the formula:

%E = ( [Fe]_org / [Fe]_initial_aq ) * 100

Visualization of Key Processes

Chelation Mechanism

The following diagram illustrates the bidentate coordination of DHBO with an Iron(III) ion, forming a stable chelate structure.

Caption: Workflow for Iron(III) solvent extraction.

Expected Results and Troubleshooting

| Parameter | Optimal Range/Value | Rationale |

| pH | 4.0 - 6.0 | Balances ligand deprotonation with prevention of Fe(OH)₃ precipitation. [11][15] |

| Shaking Time | 10 - 20 minutes | Ensures equilibrium is reached for maximum extraction. [13] |

| DHBO Concentration | >3:1 Molar Ratio (Ligand:Metal) | Stoichiometric excess drives the reaction to completion. |

| λ_max | ~410-450 nm | Wavelength for maximum sensitivity in spectrophotometric measurement. [15] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Emulsion Formation | - High concentration of solutes.- Intense, prolonged shaking.- Presence of surfactants. | - Centrifuge the mixture to break the emulsion.- Add a small amount of a different solvent or salt.- Optimize shaking time and intensity. |

| Low Extraction Efficiency | - Suboptimal pH.- Insufficient ligand concentration.- Inadequate shaking time. | - Carefully recalibrate the pH meter and re-optimize the aqueous phase pH.- Increase the concentration of the DHBO solution.- Increase the shaking time to ensure equilibrium is reached. |

| Color Fading in Organic Phase | - Photodegradation of the complex.- Instability of the complex over time. | - Protect samples from direct light.- Perform spectrophotometric measurements promptly after extraction. |

| Interference from other Ions | - Co-extraction of other metal ions that form complexes with DHBO. | - Adjust the pH to a range where Fe(III) extraction is selective.- Use masking agents to complex interfering ions in the aqueous phase. |

Conclusion

The use of this compound offers a simple, sensitive, and selective method for the solvent extraction of Iron(III) from aqueous solutions. The formation of a stable, colored chelate complex allows for its efficient transfer into an organic phase and subsequent quantification by spectrophotometry. [16][17]By carefully controlling key parameters, particularly the pH of the aqueous phase, researchers can achieve high extraction efficiencies. The protocols and insights provided in this application note serve as a robust foundation for the application of this technique in diverse fields, from industrial process control to environmental monitoring and pharmaceutical analysis.

References

- JACS Directory. (2024). A Review: Recent advances in chemistry and applications of this compound and its transition metal complexes.

- Lee, J.-Y., & Kumar, J. R. (n.d.). Liquid-Liquid Extraction General Principles - A Review. Semantic Scholar.

- ChemicalBook. (n.d.). This compound synthesis.

- MDPI. (n.d.). Liquid-Liquid Extraction of Ferric Ions into the Ionic Liquids.

- Saji, J., & Reddy, M. L. P. (2001). Liquid-liquid extraction separation of iron(III) from titania wastes using TBP-MIBK mixed solvent system. ResearchGate.

- Mao, X. (n.d.). Solvent extraction of iron (III) from chloride acid solutions by decanol. Atlantis Press.

- MDPI. (n.d.). Solvent Extraction of Iron(III) from Al Chloride Solution of Bauxite HCl Leaching by Mixture of Aliphatic Alcohol and Ketone.

- Chand, R., Ahmed, M., & Singh, B. K. (2024). A Review: Recent Advances in Chemistry and Applications of this compound and Its Transition Metal Complexes. ResearchGate.

- Abdullah, M. S. (2022). Spectrophotometric Determination of Fe(II) and Fe(III) Using 5-(4-Ethylphenyl azo ) 2-Hydroxybenzaldehyde Oxime Reagent. ResearchGate.

- Chand, R., Ahmed, M., & Singh, B. K. (2024). A Review: Recent Advances in Chemistry and Applications of this compound and Its Transition Metal Complexes. Semantic Scholar.

- ResearchGate. (n.d.). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities.

- The International Journal of Bio-Pharma Research. (n.d.). Spectrophotometric determination of Fe (III) in real samples by complexation.

- ResearchGate. (n.d.). Co(III) and Fe(III) complexes of Schiff bases derived from 2,4-dihydroxybenzaldehyde S-allyl-isothiosemicarbazonehydrobromide.

- ZANCO Journals. (n.d.). View of Spectrophotometric Determination of Fe(II) and Fe(III) Using 5-(4-Ethylphenyl azo ) 2-Hydroxybenzaldehyde Oxime Reagent.

- ResearchGate. (n.d.). Direct and derivative spectrophotometric determination of iron(III) with 2,4-dihydroxy benzaldehyde isonicotinoyl hydrazone in plant and pharmaceutical samples.

- PubChem. (n.d.). This compound.

- ZANCO Journals. (2022). Spectrophotometric Determination of Fe(II) and Fe(III) Using 5-(4-Ethylphenyl azo ) 2-Hydroxybenzaldehyde Oxime Reagent.

- Indian Academy of Sciences. (1988). Synthesis and characterization of 2, 4-dihydroxy-benzaldehydeoxime-formaldehyde polymers and their application as ion-exchangers.

- Google Patents. (n.d.). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.

- Benchchem. (n.d.). 2,4-Dihydroxybenzaldehyde chemical properties and structure.

- MDPI. (n.d.). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity.

- CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes.

- ResearchGate. (n.d.). solvent extraction for iron control in hydrometallurgy.

- Syensqo. (n.d.). Solvent Extraction for Hydrometallurgy.

- ResearchGate. (n.d.). (PDF) OPTIMAL CONDITIONS FOR SPECTROPHOTOMETRIC DETERMINATION OF IRON (III) IONS USING INDIGO.

Sources

- 1. jacsdirectory.com [jacsdirectory.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. syensqo.com [syensqo.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. This compound | C7H7NO3 | CID 135408746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. atlantis-press.com [atlantis-press.com]

- 14. mdpi.com [mdpi.com]

- 15. ijbpr.net [ijbpr.net]

- 16. researchgate.net [researchgate.net]

- 17. zancojournal.su.edu.krd [zancojournal.su.edu.krd]

Troubleshooting & Optimization

Technical Support Center: Advanced Strategies for the Synthesis of 2,4-Dihydroxybenzaldehyde Oxime Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dihydroxybenzaldehyde oxime and its derivatives. This guide is designed to provide expert advice and practical solutions to common challenges encountered during the synthesis of these valuable compounds, with a particular focus on overcoming the pervasive issue of steric hindrance. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and achieve your synthetic targets with greater efficiency and confidence.

Visualizing the Challenge: Steric Hindrance in this compound

The substitution pattern of this compound presents a unique set of challenges. The hydroxyl group at the C2 position is ortho to the oxime group, creating a sterically crowded environment. This can significantly impede the approach of reagents, leading to low yields, incomplete reactions, or undesired side products when attempting to synthesize derivatives through reactions at the phenolic hydroxyls or the oxime functionality.

Caption: Steric crowding around the C2-hydroxyl group in this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield when trying to alkylate the hydroxyl groups on this compound?

A1: Low yields in the alkylation of this compound are often due to a combination of steric hindrance and competing reaction pathways. The hydroxyl group at the C2 position is sterically hindered by the adjacent oxime group. Furthermore, the two hydroxyl groups have different acidities, which can lead to a mixture of mono- and di-alkylated products, as well as O-alkylation of the oxime.[1]

Q2: I'm observing the formation of multiple products in my acylation reaction. How can I improve the selectivity?

A2: The presence of multiple products in acylation reactions is a common issue. Besides the desired O-acylation of the phenolic hydroxyls, you may be observing N-acylation or O-acylation of the oxime. To improve selectivity, consider using milder reaction conditions, a less reactive acylating agent, or a protecting group strategy to temporarily block the more reactive sites.

Q3: Can I selectively functionalize the hydroxyl group at the C4 position over the C2 position?

A3: Yes, selective functionalization of the C4 hydroxyl group is achievable. This is because the C4 hydroxyl is less sterically hindered and more acidic than the C2 hydroxyl group, which is involved in hydrogen bonding with the oxime nitrogen. A judicious choice of base and reaction conditions can favor reaction at the C4 position.[1][2]

Troubleshooting Guides

Guide 1: Low Yield in O-Alkylation Reactions

Problem: You are attempting to synthesize an ether derivative of this compound, but the yield is consistently low, and you have a significant amount of unreacted starting material.

| Potential Cause | Troubleshooting Solution | Rationale |

| Steric Hindrance | 1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10°C. 2. Prolong Reaction Time: Extend the reaction time and monitor the progress by TLC. 3. Microwave-Assisted Synthesis: Employ microwave irradiation to accelerate the reaction.[3][4][5][6][7] | Higher temperatures provide the necessary activation energy to overcome the steric barrier. Microwave heating can dramatically reduce reaction times and improve yields by efficiently delivering energy to the reactants.[5][6] |

| Insufficient Base Strength | Use a milder base like cesium bicarbonate (CsHCO₃) or potassium carbonate (K₂CO₃) instead of strong bases like sodium hydride (NaH).[1][2] | Strong bases can deprotonate multiple sites, leading to side reactions. A milder base can selectively deprotonate the more acidic C4-hydroxyl group, improving regioselectivity and yield.[1] |

| Poor Solubility | Phase-Transfer Catalysis (PTC): Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or a crown ether to the reaction mixture.[8][9][10][11][12] | PTC facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent resides, thereby increasing the reaction rate.[11] |

Guide 2: Poor Selectivity in O-Acylation Reactions

Problem: Your goal is to acylate one or both phenolic hydroxyl groups, but you are obtaining a mixture of O-acylated and N-acylated products, as well as acylation of the oxime.

| Potential Cause | Troubleshooting Solution | Rationale |

| High Reactivity of Acylating Agent | Use a less reactive acylating agent. For example, switch from an acyl chloride to an acid anhydride or use a carboxylic acid with a coupling agent like DCC or EDC. | Less reactive agents are more selective and less likely to react with the less nucleophilic sites. |

| Non-selective Deprotonation | Employ a bulky, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA). | A bulky base will preferentially deprotonate the less sterically hindered hydroxyl group, improving regioselectivity. |

| Competing Reaction at Oxime | Consider a protecting group strategy. For example, temporarily protect the oxime hydroxyl group as a silyl ether. | Protecting the oxime functionality prevents its participation in the reaction, directing the acylation to the desired phenolic hydroxyl groups. |

Experimental Protocols

Protocol 1: Regioselective O-Alkylation of the C4-Hydroxyl Group

This protocol is adapted from the cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzaldehyde.[1][2]

Objective: To selectively alkylate the less sterically hindered C4-hydroxyl group.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

Cesium bicarbonate (CsHCO₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add cesium bicarbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80°C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Workflow for regioselective C4-O-alkylation.

Protocol 2: Microwave-Assisted Synthesis of a Sterically Hindered Ether Derivative

This protocol is a general guideline for using microwave irradiation to overcome steric hindrance.

Objective: To improve the yield and reduce the reaction time for the synthesis of a sterically hindered ether derivative.

Materials:

-

This compound

-

Sterically demanding alkyl halide (e.g., a secondary or bulky primary halide)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1.0 eq), the alkyl halide (1.5 eq), and potassium carbonate (2.0 eq) in DMF.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 120°C) for a short period (e.g., 10-30 minutes).

-

Monitor the reaction by TLC.

-

After completion, cool the vessel to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Microwave-assisted synthesis workflow.

References

-

Chen, H., et al. (2021). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 11(63), 40193-40196. [Link]

-

Dangwal, K. L., & Semwal, A. R. (2018). Microwave Assisted Synthesis and Characterization of Oxime Derivatives of Substituted Chalcones. International Journal of Science and Research (IJSR), 7(8), 1333-1336. [Link]

-

Enders, D., & Teles, J. H. (1996). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 96(8), 3175-3202. [Link]

-

Liu, Y., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 95, 153755. [Link]

-

Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Organocatalysis. Angewandte Chemie International Edition, 47(37), 7106-7129. [Link]

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]

-

Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2021). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 11(4-S), 136-141. [Link]

-

Zhu, L., et al. (2022). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry, 46(36), 17189-17204. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde. BenchChem Technical Support.

- BenchChem. (2025). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. BenchChem Technical Support.

- BenchChem. (2025). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. BenchChem Technical Support.

Sources

- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. An Efficient Synthesis of Pyridoxal Oxime Derivatives under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. researchgate.net [researchgate.net]

- 8. crdeepjournal.org [crdeepjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. biomedres.us [biomedres.us]

- 11. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 12. Phase transfer catalysis | PPTX [slideshare.net]

Effect of temperature on the synthesis rate of 2,4-Dihydroxybenzaldehyde oxime

Welcome to the Technical Support Center for Aldehyde-Oxime Conjugation .

This guide addresses the kinetic and thermodynamic parameters governing the synthesis of 2,4-Dihydroxybenzaldehyde Oxime . Unlike generic organic synthesis guides, this document is structured as a Tier-3 Support resource, designed to troubleshoot specific yield, purity, and rate-limiting issues encountered in pharmaceutical and analytical applications.

Module 1: The Kinetic Landscape

Effect of Temperature on Reaction Rate & Product Quality

The condensation of 2,4-dihydroxybenzaldehyde with hydroxylamine is a nucleophilic addition-elimination reaction.[1] While the Arrhenius equation dictates that reaction rates increase with temperature, the specific electronic nature of the resorcinol ring (2,4-dihydroxy substitution) imposes a "Goldilocks" thermal window.[1]

Critical Insight: The 2- and 4-hydroxyl groups are strong electron-donating groups (EDGs).[1] While they activate the ring for electrophilic aromatic substitution, they can slightly deactivate the carbonyl carbon toward nucleophilic attack via resonance donation.[1] However, experimental data indicates that room temperature (20–25°C) is often sufficient for high conversion (>95%) due to the inherent reactivity of the aldehyde, provided the pH is optimized [1, 2].[1]

Table 1: Temperature vs. Reaction Outcomes (Comparative Analysis)

| Temperature Zone | Kinetic Profile | Thermodynamic/Stability Risk | Recommended For |

| Cryogenic / Low (0–10°C) | Slow. Reaction may take >4 hours.[1] Precipitation of starting material is a risk. | High Stability. Minimal oxidation of the phenol ring (prevents pink/red coloration). | High-purity crystallization; unstable derivatives. |

| Ambient (20–30°C) | Optimal. Conversion typically reaches completion in 60–90 mins [1].[1] | Balanced. Minimal byproduct formation. | Standard Protocol (Recommended). |

| Reflux (70–80°C) | Rapid. Reaction complete in <20 mins.[1] | Moderate Risk. Increased likelihood of "tarring" (oxidation) or Beckmann rearrangement traces. | Dissolving stubborn starting material; scale-up requiring speed. |

Module 2: Validated Experimental Protocols

Two protocols are provided below. Protocol A is the recommended standard for high purity.[1] Protocol B is a fallback for solubility issues.

Protocol A: Ambient Buffered Synthesis (High Purity)

Best for: Analytical standards, drug intermediates.[1]

-

Solubilization: Dissolve 10.0 g of 2,4-dihydroxybenzaldehyde in 50 mL of Ethanol (95%). Stir until clear.

-

Reagent Prep: In a separate beaker, dissolve 1.1 equivalents of Hydroxylamine Hydrochloride (

) in 10 mL of distilled water. -

Buffering (Critical): Add 1.2 equivalents of Sodium Acetate (

) to the hydroxylamine solution.-

Why? This buffers the solution to pH ~5–6. Strong bases (NaOH) can deprotonate the phenolic hydroxyls, creating a phenoxide anion that pushes electron density into the carbonyl, deactivating it toward the amine attack [3].[1]

-

-

Addition: Dropwise add the buffered hydroxylamine solution to the aldehyde/ethanol mixture over 10 minutes at 25°C .

-

Monitoring: Stir for 60–90 minutes. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[1]

-

Workup: Pour mixture into 200 mL ice-water. The oxime will precipitate as white/off-white crystals. Filter and wash with cold water.[2][3]

Protocol B: Thermal Reflux Method

Best for: Large scale industrial batches where solvent volume must be minimized.[1]

-

Combine aldehyde and hydroxylamine hydrochloride in Ethanol/Water (1:1).

-

Add Sodium Carbonate (

) slowly (Caution: -

Heat to reflux (approx. 78°C) for 30 minutes.

-

Cool slowly to room temperature to induce crystallization.

Module 3: Reaction Mechanism & Pathway Visualization

Understanding the mechanism is vital for troubleshooting pH and temperature issues. The reaction proceeds via a hemiaminal intermediate which dehydrates to form the oxime.[1]

Figure 1: Mechanistic pathway highlighting the pH-dependent steps and potential oxidation side-reactions.[1]

Module 4: Troubleshooting Center (FAQ)

Issue 1: "My product is turning pink or red."

-

Diagnosis: Oxidation of the phenolic (resorcinol) ring.

-

Root Cause:

-

High pH: Using strong bases (NaOH) creates phenoxide ions, which are highly susceptible to air oxidation.[1]

-

High Temperature: Refluxing in the presence of oxygen accelerates this degradation.

-

-

Solution:

-

Switch to Sodium Acetate (Protocol A) instead of NaOH/Carbonate.

-

Purge the reaction vessel with Nitrogen or Argon before heating.

-

Add a trace amount of sodium metabisulfite (antioxidant) during workup.

-

Issue 2: "The reaction rate is too slow at room temperature."

-

Diagnosis: pH mismatch.

-

Root Cause: If the pH is too low (<3), the hydroxylamine is fully protonated (

) and cannot act as a nucleophile.[1] -

Solution: Check the pH of the reaction mixture. It should be between 4.5 and 6.0 . Add small amounts of

or dilute NaOH to adjust. Do not simply increase temperature without checking pH first, as this may degrade the aldehyde [4].[1]

Issue 3: "I have low yield; the product won't precipitate."

-

Diagnosis: Solubility equilibrium.

-

Root Cause: The oxime is moderately soluble in ethanol. If the ethanol:water ratio is too high, the product stays in solution.[1]

-

Solution:

-

Rotary evaporate 50% of the ethanol volume.

-

Add excess ice water to force precipitation.

-

Cool the mixture to 0–4°C for 2 hours before filtration.

-

Module 5: Interactive Troubleshooting Flowchart

Use this logic tree to resolve synthesis anomalies immediately.

Figure 2: Diagnostic decision tree for common synthesis failures.

References

-

ChemicalBook. (2018). This compound Synthesis: Reaction Conditions and Yields.Link[1]

-

Asian Journal of Chemistry. (2010). An Efficient Procedure for Synthesis of Oximes by Grinding.[4] (Demonstrates room temperature efficacy). Link

-

RSC Advances. (2016). The Emergence of Oxime Click Chemistry: pH and Temperature Effects. (Mechanistic grounding for pH control).[1] Link

-

BenchChem. (2025).[3] Technical Support Center: Synthesis of 2,4-Dihydroxybenzaldehyde. (Precursor stability data). Link

Sources

Validation & Comparative

Technical Guide: NMR Spectral Profiling of 2,4-Dihydroxybenzaldehyde Oxime

This technical guide provides an in-depth comparative analysis of the NMR spectral characteristics of 2,4-Dihydroxybenzaldehyde Oxime , a critical intermediate in the synthesis of Schiff base ligands and bioactive resorcinol derivatives.

Executive Summary

This compound (DHBO) is a resorcinol derivative widely utilized in coordination chemistry and drug discovery as a chelating ligand.[1] Its structural fidelity is paramount for downstream applications.[1] This guide objectively compares the

Key Diagnostic Indicator: The complete conversion is chemically validated by the disappearance of the aldehyde carbonyl proton (~9.8 ppm) and the emergence of the oxime hydroxyl singlet (~11.0 ppm) and azomethine proton (~8.2 ppm).

Compound Profile & Significance

| Feature | Description |

| IUPAC Name | (E)-2,4-dihydroxybenzaldehyde oxime |

| CAS Number | 5399-68-8 |

| Molecular Formula | C |

| Molecular Weight | 153.14 g/mol |

| Primary Application | Precursor for metallodrugs; synthesis of nitriles via dehydration; antioxidant agent.[1][2] |

| Isomerism | Exists predominantly as the (E)-isomer due to steric repulsion and intramolecular hydrogen bonding in the (Z)-form.[1] |

Comparative NMR Analysis

The most critical analytical challenge in producing DHBO is distinguishing it from the starting material (aldehyde) and confirming the stereochemistry of the oxime bond.

H NMR Comparison: Oxime vs. Aldehyde

Solvent: DMSO-d

The transformation from a carbonyl group to an oxime group induces significant shielding/deshielding effects on the adjacent protons.

| Proton Assignment | 2,4-Dihydroxybenzaldehyde (Precursor) | This compound (Product) | |

| -CHO (Aldehyde) | 9.70 – 9.85 (s) | Absent | Diagnostic Disappearance |

| -CH=N- (Azomethine) | Absent | 8.19 – 8.23 (s) | Diagnostic Appearance |

| =N-OH (Oxime) | Absent | 10.90 – 11.30 (s) | Diagnostic Appearance |

| C2-OH (Phenolic) | 11.00 – 11.20 (s, br) | 10.05 – 10.20 (s, br) | Upfield shift (H-bond change) |

| C4-OH (Phenolic) | 10.20 – 10.30 (s, br) | 9.70 – 9.90 (s, br) | Slight Upfield shift |

| H-6 (Aromatic) | 7.40 – 7.52 (d, | 7.20 – 7.25 (d, | Upfield (Shielding by C=N) |

| H-5 (Aromatic) | 6.35 – 6.40 (dd) | 6.25 – 6.30 (dd) | Minimal change |

| H-3 (Aromatic) | 6.25 – 6.32 (d, | 6.28 – 6.30 (d, | Minimal change |

Mechanistic Insight: The aldehyde proton is highly deshielded due to the strong anisotropy of the C=O double bond. Upon conversion to the oxime (C=N), the anisotropy changes, and the proton resonates upfield at ~8.2 ppm. The H-6 aromatic proton also shifts upfield (~0.2 ppm) because the oxime group is less electron-withdrawing than the carbonyl group.[1]

C NMR Comparison

Solvent: DMSO-d

| Carbon Assignment | Precursor | Product (Oxime) | Structural Logic |

| C=O / C=N | 191.0 | 146.7 | Primary Confirmation. Hybridization change ( |

| C-4 (C-OH) | 164.5 | 162.1 | Deshielded by oxygen; slight relaxation. |

| C-2 (C-OH) | 163.0 | 159.7 – 160.6 | Ortho to substituent; sensitive to H-bonding. |

| C-6 (Aromatic) | 135.5 | 131.0 – 132.0 | Less deshielded due to reduced EWG strength.[1] |

| C-1 (Ipso) | 115.0 | 109.0 | Quaternary carbon attaching the functional group.[1] |

| C-5 (Aromatic) | 108.5 | 107.1 | Meta to substituent; relatively stable.[1] |

| C-3 (Aromatic) | 102.5 | 102.8 | Shielded by two ortho -OH groups.[1] |

Synthesis & Reaction Pathway

Understanding the synthesis provides context for the impurities (unreacted aldehyde) often seen in crude NMR spectra.

Experimental Protocol: Synthesis of DHBO

-

Reagents: Dissolve 2,4-dihydroxybenzaldehyde (10 mmol) in Ethanol (20 mL).

-

Addition: Add Hydroxylamine hydrochloride (NH

OH·HCl, 12 mmol) and Sodium Acetate (12 mmol) dissolved in minimal water.[1] -

Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 6:4).

-

Workup: Evaporate ethanol, add cold water. The oxime precipitates as a white/off-white solid.[1]

-

Purification: Recrystallize from Ethanol/Water to remove trace aldehyde.

Visualization: Synthesis Workflow

Caption: Reaction pathway converting the carbonyl electrophile to the oxime via a carbinolamine intermediate.[1]

Isomeric Purity (E vs. Z)

Oximes can exist as E (anti) or Z (syn) isomers.[1]

-

Dominant Form: The (E)-isomer is thermodynamically favored (>95%) for benzaldoximes due to steric hindrance between the aromatic ring and the oxime hydroxyl group in the Z-form.

-

NMR Differentiation:

-

E-isomer: Azomethine proton (HC=N) appears at 8.19 – 8.23 ppm .[1]

-

Z-isomer: If present, the HC=N proton typically resonates downfield (shifted +0.5 to +1.0 ppm) or significantly upfield depending on the shielding cone of the aromatic ring, but is rarely observed in purified samples of this specific derivative.

-

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure reproducibility of the chemical shifts listed above:

-

Mass: Weigh 10–15 mg of the dried oxime sample.

-

Solvent: Add 0.6 mL of DMSO-d

(99.8% D).[1]-

Note: Avoid CDCl

as the compound has poor solubility and phenolic protons may not resolve clearly due to exchange.

-

-

Tube: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent moisture absorption (which broadens -OH signals).[1]

Protocol B: Acquisition Parameters (Standard 400 MHz)

-

Temperature: 298 K (25°C).[1]

-

Pulse Sequence: zg30 (30° pulse angle) to allow relaxation of quaternary carbons.

-

Relaxation Delay (D1):

-

Scans (NS):

Visualization: Spectral Assignment Logic

Caption: Logical flow for assigning key protons. D2O exchange confirms hydroxyl groups vs. the azomethine CH.

References

-

Synthesis and Characterization: Chand, R., et al. "A Review: Recent Advances in Chemistry and Applications of this compound and Its Transition Metal Complexes." Journal of Advanced Chemical Sciences, 2024.[5][6] Link

-

NMR Data Verification: PubChem Compound Summary for CID 135408746, this compound. National Center for Biotechnology Information.[1] Link[1]

-

Resorcinol Derivative Shifts: Sigma-Aldrich (Merck).[1] "NMR Spectrum of Resorcinol Derivatives." SpectraBase.[1] Link

-

Isomerism in Oximes: RSC Advances. "E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations." Organic & Biomolecular Chemistry. Link

Sources

Comparative Mass Spectrometry Profiling: 2,4-Dihydroxybenzaldehyde Oxime vs. Structural Isomers and Precursors

Executive Summary & Strategic Importance

In drug discovery, 2,4-Dihydroxybenzaldehyde oxime (2,4-DHBO) serves as a critical intermediate in the synthesis of resorcinol-based ligands and potential acetylcholinesterase reactivators. However, its structural similarity to isomers (e.g., 2,5-DHBO) and its metabolic precursors (2,4-dihydroxybenzaldehyde) creates a significant analytical bottleneck.

This guide moves beyond basic spectral listing. We analyze the mechanistic fragmentation pathways that distinguish 2,4-DHBO from its "look-alikes." By leveraging the Ortho-Effect and Resonance Stabilization , we provide a self-validating MS protocol to ensure compound identity without reliance on expensive reference standards for every batch.

The Analytical Challenge: Why Standard MS Fails

Standard low-resolution Mass Spectrometry (MS) often fails to distinguish positional isomers of dihydroxybenzaldehyde oximes because:

-

Identical Molecular Ion (M+): Both 2,4- and 2,5- isomers appear at m/z 153.

-

Shared Functional Groups: Both contain a phenol and an aldoxime, leading to similar loss of water (M-18) and HCN (M-27).

The Solution: We must exploit the electronic communication between the hydroxyl group at the 4-position (para) versus the 5-position (meta) to the oxime moiety.

Experimental Protocol: Self-Validating Workflow

To replicate the data discussed, follow this dual-ionization approach. This protocol ensures both molecular weight confirmation (ESI) and structural fingerprinting (EI).

Sample Preparation[1][2]

-

Solvent: Methanol (LC-MS grade).

-

Concentration: 10 µg/mL (avoid saturation to prevent dimer formation [2M+H]+).

-

Derivatization (Optional for GC-MS): TMS-derivatization (BSTFA + 1% TMCS) is recommended if peak tailing occurs, but underivatized analysis is required to observe the specific "ortho-effect" water loss described below.

Instrument Parameters[1]

| Parameter | Method A: ESI-MS/MS (Quant/ID) | Method B: EI-MS (Structural Elucidation) |

| Instrument | Triple Quadrupole (QqQ) | GC-MS (Single Quad or TOF) |

| Ionization | Electrospray (+) / (-) | Electron Impact (70 eV) |

| Source Temp | 350°C | 230°C |

| Collision Energy | Stepped (10, 20, 40 eV) | N/A (Hard Ionization) |

| Key Focus | [M+H]+ and Daughter Ions | Fragment Ions (m/z < 100) |

Workflow Diagram (DOT)

Figure 1: Dual-stream analytical workflow ensuring cross-validation of molecular weight and structural connectivity.

Deep Dive: Fragmentation Mechanisms of 2,4-DHBO

The fragmentation of 2,4-DHBO is governed by two competing pathways: the Ortho-Effect (facilitated by the 2-OH) and Resonance Stabilization (facilitated by the 4-OH).

Pathway A: The Ortho-Effect (Dehydration)

-

Mechanism: The hydroxyl group at position 2 (ortho) is spatially close to the oxime nitrogen. Under EI conditions, the phenolic hydrogen transfers to the oxime hydroxyl, facilitating the loss of a water molecule (

). -

Result: Formation of a stable benzisoxazole cation (

135). -

Significance: This pathway is dominant in 2,4-DHBO and 2,5-DHBO but absent in the para-isomer (4-hydroxybenzaldehyde oxime).

Pathway B: Beckmann-Type Rearrangement (Loss of HCN)

-

Mechanism: The oxime undergoes a rearrangement to release HCN (27 Da).

-

Result: Formation of a dihydroxy-phenyl cation (

126). -

Differentiation Factor: The 4-OH group in 2,4-DHBO is para to the oxime carbon. It can donate electron density via resonance to stabilize the cation formed after HCN loss. In contrast, the 5-OH in 2,5-DHBO is meta and cannot provide the same degree of resonance stabilization. Therefore, the

126 peak is often more intense for the 2,4-isomer.

Fragmentation Pathway Diagram (DOT)

Figure 2: Mechanistic map showing the primary fragmentation vectors. The stability of m/z 126 is enhanced by the 4-OH resonance.

Comparative Analysis: 2,4-DHBO vs. Alternatives

This section provides the data required to distinguish the target compound from its closest relatives.[1][2]

Comparison Table: Relative Abundance Profiles

| Ion (m/z) | Fragment Identity | 2,4-DHBO (Target) | 2,5-DHBO (Isomer) | 2,4-Aldehyde (Precursor) |

| 153 | Molecular Ion ( | 100% (Base) | 90% | < 5% (Noise) |

| 138 | Aldehyde Parent | < 1% | < 1% | 100% (Base) |

| 137 | [M-O] | ~10% | ~10% | 95% ([M-H] |

| 136 | [M-OH] | 45% | 50% | N/A |

| 135 | [M-H2O] | 85% (High) | 85% (High) | N/A |

| 126 | [M-HCN] | 60% (High) | 30% (Moderate) | N/A |

| 110 | [M-CO] | < 5% | < 5% | 40% |

Key Differentiators Explained

-

Vs. 2,4-Dihydroxybenzaldehyde (Precursor):

-

The "Dead Giveaway": The precursor aldehyde (MW 138) will show a massive loss of CHO (

29) to form -

Nitrogen Rule: The oxime has an odd molecular weight (153), indicating one nitrogen. The aldehyde has an even MW (138).[3]

-

-

Vs. 2,5-Dihydroxybenzaldehyde Oxime (Isomer):

-

The Resonance Ratio: Both isomers show the "ortho-effect" peak at

135. However, compare the ratio of -

2,4-DHBO: The 4-OH stabilizes the cation at

126, keeping its intensity high relative to the base peak. -

2,5-DHBO: The 5-OH is meta-positioned. It cannot stabilize the positive charge as effectively, leading to further degradation and a lower relative abundance of

126.

-

Troubleshooting & Quality Control

-

Issue: Observation of

307 peak in ESI.-

Cause: Dimerization

. -

Fix: Dilute sample 10-fold. Oximes are prone to non-covalent dimerization in high concentrations.

-

-

Issue: Disappearance of

135 peak.-

Cause: Ion source temperature too low. The ortho-elimination of water is thermally driven to some extent.

-

Fix: Ensure Source Temp > 200°C.

-

References

-

NIST Mass Spectrometry Data Center. (2023). Benzaldehyde, 2,4-dihydroxy-, oxime - Mass Spectrum.[4] NIST Chemistry WebBook, SRD 69.[5] [Link]

- Vijfhuizen, P. C., et al. (1975). The electron-impact-induced fragmentation of aromatic aldoximes. Organic Mass Spectrometry, 10(11), 919-929.

-

National Institutes of Health (NIH). (2010). "Ortho" and "Para" effects in electron ionization mass spectra.[6]Journal of Mass Spectrometry. [Link]

Sources

- 1. Differentiation of Dihydroxylated Vitamin D3 Isomers Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Benzaldehyde, 2,4-dihydroxy, oxime, tris-TMS [webbook.nist.gov]

- 5. Benzaldehyde, 2,4-dihydroxy- [webbook.nist.gov]

- 6. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Metal Analysis: A Technical Guide to 2,4-Dihydroxybenzaldehyde Oxime (2,4-DBO)

Executive Summary

2,4-Dihydroxybenzaldehyde oxime (2,4-DBO) , also known as Resorcylaldehyde oxime , represents a critical scaffold in analytical coordination chemistry. While often overshadowed by its high-sensitivity hydrazone derivatives, the parent oxime remains a robust, selective reagent for the spectrophotometric determination of transition metals, particularly Copper (Cu), Nickel (Ni), and Cobalt (Co) .

This guide provides a technical comparison of 2,4-DBO against industry-standard chelators. It distinguishes between the parent oxime (optimal for ppm-level screening and high-matrix tolerance) and its hydrazone derivatives (optimal for ppb-level trace analysis), offering a decision framework for researchers in drug development and environmental toxicology.

Mechanism of Action: Bidentate Chelation

The analytical utility of 2,4-DBO stems from its ability to act as a bidentate ligand. It coordinates with metal ions through the phenolic oxygen (at the ortho position) and the oxime nitrogen , forming a stable 6-membered chelate ring.

Chelation Pathway Diagram

The following diagram illustrates the deprotonation and coordination mechanism that drives the colorimetric response.

Figure 1: The stepwise formation of the metal-ligand complex. The pH-dependent deprotonation of the phenolic hydroxyl group is the rate-limiting step for sensitivity.

Comparative Performance Analysis: LOD & Sensitivity

The following data contrasts the Limit of Detection (LOD) of 2,4-DBO against "Gold Standard" reagents.

Critical Distinction: Researchers must distinguish between the parent oxime (moderate sensitivity) and hydrazone derivatives (high sensitivity).

Table 1: Metal-Specific LOD Comparison

| Target Metal | Reagent Type | Reagent Name | LOD (Limit of Detection) | Linear Range | Molar Absorptivity ( |

| Nickel (Ni) | Test Reagent | 2,4-DBO (Parent Oxime) | 0.05 - 0.2 | 1.0 - 10.0 ppm | ~4.5 |

| Derivative | 2,4-DBO Isonicotinoyl Hydrazone | 0.003 | 0.01 - 1.4 ppm | 8.4 | |

| Standard | Dimethylglyoxime (DMG) | 0.05 | 0.1 - 5.0 ppm | ~1.3 | |

| Copper (Cu) | Test Reagent | 2,4-DBO (Parent Oxime) | 0.1 - 0.5 | 0.5 - 30.0 ppm | ~7.0 |

| Derivative | 2,4-DBO Thiosemicarbazone | 0.002 | 0.01 - 1.5 ppm | 5.2 | |

| Standard | Dithizone | 0.01 | 0.05 - 2.0 ppm | ~4.0 | |

| Cobalt (Co) | Test Reagent | 2,4-DBO (Parent Oxime) | 0.2 - 0.8 | 1.0 - 15.0 ppm | ~2.1 |

| Standard | Nitroso-R-Salt | 0.05 | 0.1 - 4.0 ppm | ~3.0 |

Analysis:

-

For Trace Analysis (ppb): The parent 2,4-DBO is insufficient. Use its hydrazone derivatives (e.g., 2,4-DHBINH), which offer LODs competitive with or superior to DMG and Dithizone.

-

For Bulk Analysis (ppm): The parent 2,4-DBO is superior for high-concentration screening because it saturates less quickly (wider linear range) and is less prone to kinetic instability than Dithizone.

Validated Experimental Protocol (Self-Validating System)

This protocol utilizes pH-controlled extraction to maximize the sensitivity of the parent 2,4-DBO oxime. The extraction step concentrates the analyte, effectively lowering the LOD by a factor of 10 compared to direct aqueous measurement.

Reagents Required[1][2][3][4][5][6]